![molecular formula C20H14Cl2N2OS B14240080 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 537692-98-1](/img/structure/B14240080.png)
4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorophenyl group, which can enhance its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The dichlorophenyl group is then introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride. The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a condensation reaction with a suitable dienone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The dichlorophenyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures.
Uniqueness
4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a benzothiazole core and a dichlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
CAS No. |
537692-98-1 |
|---|---|
Molecular Formula |
C20H14Cl2N2OS |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[6-[(3,4-dichlorophenyl)methylamino]-1,3-benzothiazol-2-yl]phenol |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-16-7-1-12(9-17(16)22)11-23-14-4-8-18-19(10-14)26-20(24-18)13-2-5-15(25)6-3-13/h1-10,23,25H,11H2 |
InChI Key |
KZRYEACFTRQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)NCC4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


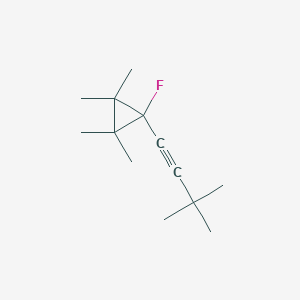
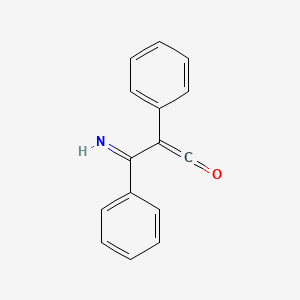
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
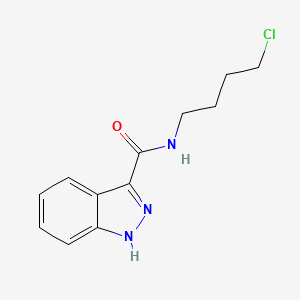

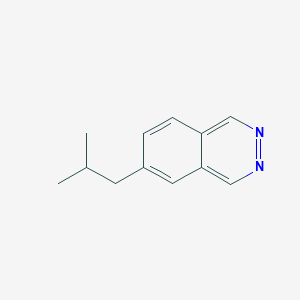
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

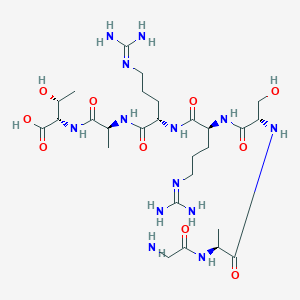
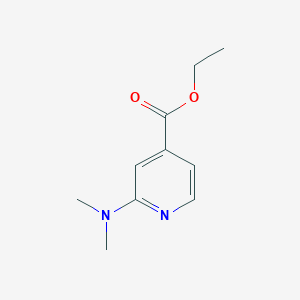
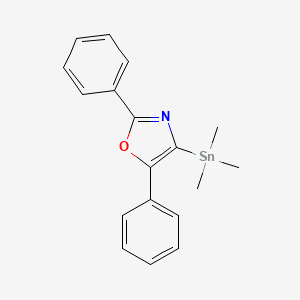
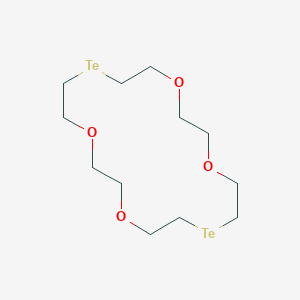
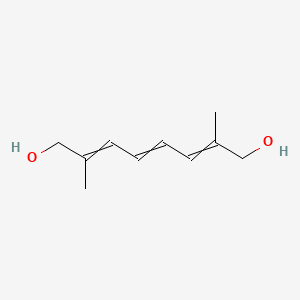
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
